molecular formula C19H24N8O2 B6468157 9-(2-methoxyethyl)-6-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine CAS No. 2640903-69-9

9-(2-methoxyethyl)-6-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine

Cat. No.: B6468157
CAS No.: 2640903-69-9
M. Wt: 396.4 g/mol
InChI Key: BUEJRZZNZJUJFZ-UHFFFAOYSA-N
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Description

9-(2-methoxyethyl)-6-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is an intricate organic compound. Its unique structure features a purine base, modified with a 2-methoxyethyl group and a complex pyrrolidine moiety. This compound holds significant potential in pharmaceuticals, with applications extending to chemical and biological research.

Properties

IUPAC Name

9-(2-methoxyethyl)-6-[5-(4-methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8O2/c1-28-6-5-25-12-23-16-17(25)21-11-22-18(16)26-7-13-9-27(10-14(13)8-26)19-20-4-3-15(24-19)29-2/h3-4,11-14H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEJRZZNZJUJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C5=NC=CC(=N5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of this compound requires meticulous steps:

  • Synthetic Routes: : Typically, the synthesis involves nucleophilic substitution reactions on the purine ring. Protective groups are often applied to control regioselectivity.

  • Reaction Conditions: : The reactions generally occur in anhydrous environments, with specific temperature controls to maintain the integrity of the functional groups.

  • Industrial Production Methods: : In industrial settings, flow chemistry can enhance the production scale. Automated systems ensure precision in reagent delivery and reaction conditions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions:

  • Oxidation: : It can be oxidized under controlled conditions using reagents like potassium permanganate.

  • Reduction: : Hydrogenation can be employed to reduce unsaturated moieties within the structure.

  • Substitution: : Nucleophilic substitution is facilitated by the presence of electron-withdrawing groups on the purine ring.

  • Common Reagents and Conditions: : Typical reagents include acetic anhydride, sodium hydride, and methanol under ambient or slightly elevated temperatures.

  • Major Products: : The primary products of these reactions often retain the core purine structure while introducing functional group variations.

Scientific Research Applications

9-(2-methoxyethyl)-6-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine's applications are vast:

  • Chemistry: : It serves as a building block for novel organic molecules.

  • Biology: : It is explored for its potential as an enzyme inhibitor.

  • Medicine: : Preliminary studies indicate its efficacy as a potential therapeutic agent in certain disease models.

  • Industry: : Its derivatives are used in the synthesis of advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: : It primarily interacts with purine receptors and enzymes.

  • Pathways Involved: : It modulates pathways involving cellular proliferation and signal transduction.

  • Mechanistic Insights: : Its 2-methoxyethyl group influences binding affinity and specificity toward target molecules.

Comparison with Similar Compounds

Comparing it with structurally related compounds:

  • Uniqueness: : The presence of a methoxyethyl and methoxypyrimidinyl groups distinguishes its reactivity and binding properties.

  • Similar Compounds: : Other compounds with similar purine cores include 6-thioguanine and azathioprine, but they lack the complex pyrrolidine moiety seen here.

This compound’s intricate design and diverse applications make it a valuable subject of ongoing research. What else can we dive into next?

Biological Activity

The compound 9-(2-methoxyethyl)-6-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is a complex purine derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's structure features a purine core with various substituents that may influence its biological activity. The methoxyethyl and methoxypyrimidine groups are particularly noteworthy for their potential interactions with biological targets.

Research indicates that the biological activity of this compound may stem from its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the pyrimidine and octahydropyrrolo groups suggests a capacity for binding to nucleic acids or proteins, potentially modulating their function.

Antiviral and Anticancer Properties

Preliminary studies have suggested that similar purine derivatives exhibit antiviral and anticancer activities. For instance, compounds with structural similarities have been shown to inhibit viral replication and induce apoptosis in cancer cells. The exact mechanisms are still under investigation but may involve interference with nucleic acid synthesis or modulation of signaling pathways associated with cell growth and survival.

Enzyme Inhibition

Compounds in this structural class have also been explored for their ability to inhibit specific enzymes. For example, inhibitors targeting myeloperoxidase (MPO) have been developed from similar frameworks, demonstrating significant selectivity and potency in preclinical models . This suggests that this compound could possess similar enzyme inhibitory properties.

Research on Anticancer Effects

In vitro studies have shown that purine derivatives can induce apoptosis in cancer cell lines through activation of caspase pathways. The specific role of this compound in these pathways remains to be elucidated but is an area of active research.

Data Summary

Activity Findings
AntiviralInhibition of viral replication observed in structurally similar compounds
AnticancerInduction of apoptosis in cancer cell lines reported for related derivatives
Enzyme InhibitionPotential MPO inhibition based on structural similarities

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